N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-(phenylthio)propanamide
Description
Properties
IUPAC Name |
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-16-10-11-17(15-19(16)23-13-6-5-9-21(23)25)22-20(24)12-14-26-18-7-3-2-4-8-18/h2-4,7-8,10-11,15H,5-6,9,12-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESWGGQQDANDEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCSC2=CC=CC=C2)N3CCCCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-(phenylthio)propanamide, known by its CAS number 545445-44-1, is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H25N3O2S
- Molecular Weight : 355.43 g/mol
- SMILES Notation : C1CCN(C2=CC=C(C=C2)N3CCC=C(C3=O)N4CCOCC4)C(=O)C1
The compound exhibits several biological activities that can be attributed to its structural components. The presence of the phenylthio group and the oxopiperidine moiety are crucial for its interaction with various biological targets.
1. Inhibition of Enzymatic Activity
Research indicates that compounds similar to this compound can inhibit specific enzymes such as Dipeptidyl Peptidase-IV (DPP-IV), which is involved in glucose metabolism and is a target for diabetes treatment .
2. Antiproliferative Effects
Studies have shown that related compounds exhibit antiproliferative effects on various cancer cell lines. For instance, derivatives targeting the colchicine-binding site on β-tubulin have demonstrated significant activity in disrupting the cell cycle and inducing apoptosis in cancer cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs.
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | HT-29 (Colon carcinoma) | < 0.5 | Cell cycle arrest at G2/M phase |
| Antiproliferative | M21 (Skin melanoma) | < 0.5 | Disruption of microtubule dynamics |
| DPP-IV Inhibition | Human pancreatic cells | IC50 = 0.8 | Competitive inhibition of enzyme activity |
| Cytotoxicity | MCF7 (Breast carcinoma) | < 0.5 | Induction of apoptosis via mitochondrial pathway |
Case Studies
Several studies have explored the biological effects of compounds related to this compound:
Case Study 1: Anticancer Activity
A study evaluated a series of phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate derivatives, which include structural motifs similar to our compound. The results indicated that these derivatives effectively inhibited tumor growth in chick chorioallantoic membrane assays, demonstrating low toxicity while blocking angiogenesis .
Case Study 2: DPP-IV Inhibition
Another investigation focused on the design and synthesis of DPP-IV inhibitors, revealing that modifications to the piperidine structure enhanced binding affinity and selectivity. The findings suggest that the incorporation of specific substituents can significantly improve pharmacological profiles .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Containing Propanamides
N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (CAS: 61086-18-8)
- Structure : Contains a 4-methoxymethyl-substituted piperidine ring and a phenylpropanamide group.
- Molecular Formula : C₁₆H₂₄N₂O₂.
- The phenylthio group in the target compound replaces the simple phenyl group, increasing lipophilicity and possibly altering metabolic stability .
- Applications : Used as a pharmaceutical intermediate, suggesting a role in synthesizing bioactive molecules .
Indole- and Biphenyl-Modified Propanamides
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide
- Structure : Combines an indole-ethyl group with a fluoro-biphenyl-propanamide chain.
- Molecular Formula : C₂₅H₂₂FN₃O.
- Key Differences: The target compound lacks the indole and fluorine substituents, which are critical for receptor binding in neuroactive or anticancer agents.
Sulfonamide and Nitroimidazole Derivatives
N-[4-(Benzothiazol-2-yl)phenyl]-3-(4-nitroimidazole-1-yl)propanamide (4NPBTA)
- Structure : Features a benzothiazole-phenyl group and a nitroimidazole-propanamide chain.
- Key Differences: The nitroimidazole group in 4NPBTA enables radioiodination for imaging applications, a property absent in the target compound.
N-(2-Amino-4-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide
- Structure : Includes a sulfonamide-tert-butyl group and a hydroxyphenyl-propanamide chain.
- Key Differences :
Structural and Functional Analysis Table
Research Findings and Implications
- Polarity and Solubility : The 2-oxopiperidinyl group in the target compound likely improves aqueous solubility compared to the methoxymethyl analog .
- Metabolic Stability : The phenylthio group may increase metabolic resistance relative to sulfonamides, which are prone to enzymatic cleavage .
- Target Selectivity : The absence of fluorine or indole groups suggests divergent biological targets compared to fluoro-biphenyl or indole-containing analogs .
Limitations and Contradictions
- Biological Data Gap: No direct activity data for the target compound are available in the provided evidence; comparisons rely on structural extrapolation.
- Conflicting Applications : ’s compound is an intermediate, while others (e.g., 4NPBTA) are bioactive, complicating functional parallels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
